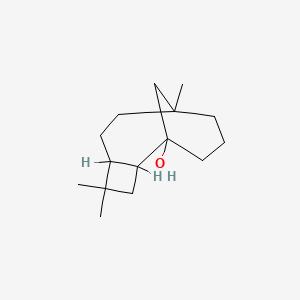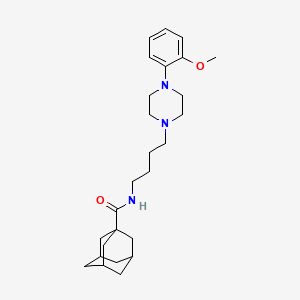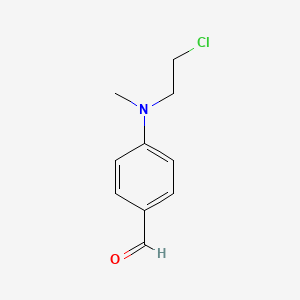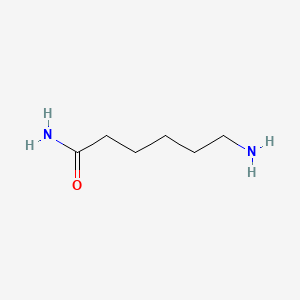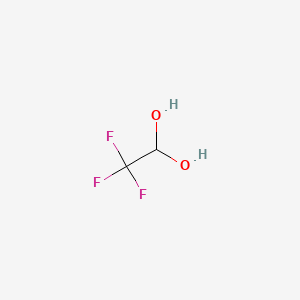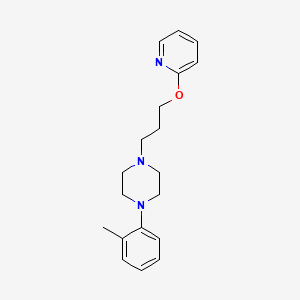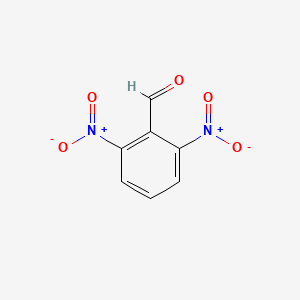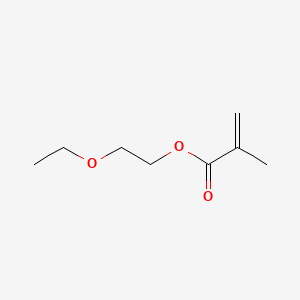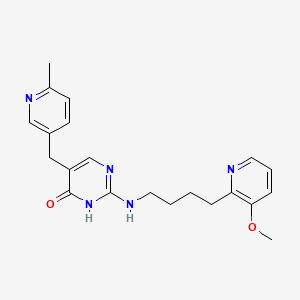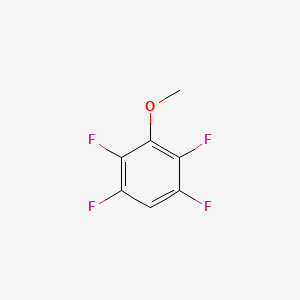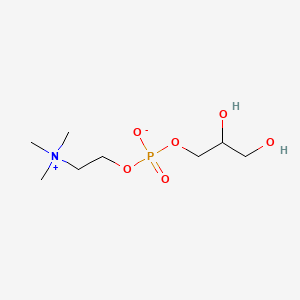
グリセロホスホコリン
概要
説明
Glycerophosphocholine (GroPCho) plays a significant role in the metabolic pathways of phospholipids, serving as a crucial component in the structural and functional makeup of cellular membranes. It is involved in various physiological processes, including osmotic regulation, where it protects cells from high interstitial concentrations of ions and molecules they are regularly exposed to, especially in renal medullary cells (Morgan Gallazzini & M. Burg, 2009).
Synthesis Analysis
Glycerophosphocholine synthesis involves multiple biochemical pathways, including the deacylation of phosphatidylcholine to form GroPCho. Recent research highlights the enzyme-mediated transformation of GroPCho, underscoring the importance of specific enzymes in its osmotic regulation and abundance in cellular environments. These enzymes are essential for maintaining cellular integrity and function in response to environmental stresses (Morgan Gallazzini & M. Burg, 2009).
Molecular Structure Analysis
The molecular structure of glycerophosphocholine is characterized by a glycerol backbone, a phosphocholine head group, and fatty acid chains. This structure is pivotal for its role in membrane formation and function, contributing to the fluidity and permeability of cellular membranes. The structural elucidation of GroPCho and its isomers has been significantly advanced through NMR spectroscopy and mass spectrometry, providing detailed insights into its molecular configuration and interactions within biological systems (Young-Ah Kim et al., 2003).
Chemical Reactions and Properties
Glycerophosphocholine participates in various chemical reactions, including enzymatic hydrolysis and phosphodiesterase activity, leading to the production of sn-glycerol-3-phosphate and free choline. These reactions are crucial for the metabolism of GroPCho in cellular processes, including signal transduction and membrane remodeling. The specificity of glycerophosphodiesters distinguishes GroPCho from other phosphodiesterases, highlighting its unique role in cellular metabolism (Benoît van der Rest et al., 2002).
Physical Properties Analysis
The physical properties of glycerophosphocholine, such as its phase behavior and interaction with water, play a significant role in its function within biological membranes. The structural characteristics of GroPCho contribute to the formation of bilayers and vesicles, which are essential for compartmentalization and transport processes in cells. These properties are closely studied through techniques like differential scanning calorimetry and X-ray diffraction, providing insights into its behavior in biological systems and its interaction with other lipid molecules (E. Hasegawa et al., 1985).
Chemical Properties Analysis
The chemical properties of glycerophosphocholine, including its reactivity and stability, are influenced by its molecular structure. Its role in the synthesis of complex lipids and its interaction with enzymes illustrate its versatility and essential function in lipid metabolism. Studies focusing on the synthesis and modification of GroPCho derivatives provide valuable information on its chemical behavior and potential applications in biophysical and biochemical research (N. Witzke & R. Bittman, 1986).
科学的研究の応用
認知機能の向上
GPCは、食品サプリメントとして広く使用されており、記憶力を高め、認知機能を向上させる効果的な方法であることが示されています {svg_1}。それは、認知プロセスに不可欠な神経伝達物質であるアセチルコリンの前駆体として機能します。研究によると、GPCのサプリメントは、注意力、精神的な明晰さ、および記憶の想起を改善する可能性があります。
心臓血管の健康
GPCは、細胞膜の生合成に関与しているため、心臓血管の健康に役割を果たします。 それは、細胞やオルガネラの膜の構成要素であり、シグナル伝達プロセスに不可欠です {svg_2}。十分な量のGPCは、心臓血管の細胞と組織の構造的完全性をサポートする可能性があります。
肝臓の機能
GPCから得られるコリンは、肝臓の機能に不可欠です。 これは、肝臓に脂肪が蓄積する肝脂肪症などの状態を防ぐのに役立ちます {svg_3}。GPCは、正常な肝臓機能の維持に貢献することで、肝疾患や障害に関する研究における貴重なツールになる可能性があります。
神経伝達物質の合成
アセチルコリンの前駆体として、GPCはこの重要な神経伝達物質の合成に関与しています {svg_4}。アセチルコリンは、筋肉の制御、睡眠、および感覚の知覚に不可欠です。GPCに関する研究は、アセチルコリンの合成が損なわれている神経学的疾患の治療に関する洞察を提供する可能性があります。
モチベーションと気分の調整
GPCは、モチベーションと気分の調整に対する潜在的な影響について研究されてきました。 ある研究では、GPCのサプリメントが健常ボランティアのモチベーションを高める可能性があることが示されました {svg_5}。これは、GPCが精神的な状態や感情的な幸福に焦点を当てた研究で使用できる可能性があることを示唆しています。
老化と長寿
GPCに関する研究には、加齢に伴う現象に対する影響も含まれています。 加齢に伴う認知機能の低下を防ぐ効果があると報告されており、長寿の研究に影響を与える可能性があります {svg_6}。細胞膜の完全性と流動性の維持におけるGPCの役割は、細胞レベルでの老化プロセスを理解する上で重要な要素となる可能性があります。
作用機序
Target of Action
Glycerophosphocholine (GPC) is a bioactive, diffusible phosphoinositide metabolite that acts both intracellularly and in a paracrine fashion . It interacts with various targets, including immune cells , and plays a role in modulating T-cell signaling . GPC can also interact with intracellular targets and/or be released into the extracellular medium through specific membrane transporters .
Mode of Action
GPC’s mode of action involves its interaction with its targets and the resulting changes. For instance, it has been shown that exogenous GPC enhances CXCL12-induced T-cell chemotaxis through activation of the kinase Lck in a cAMP/PKA-dependent manner . This highlights the potential of GPC as an immunomodulator .
Biochemical Pathways
GPC is involved in several biochemical pathways. It is a metabolite of phospholipase A2 and is generated from membrane phosphoinositides through two sequential deacylation reactions . GPC can activate the IIS pathway by regulating the expression of daf-2, ins-18, and daf-16 genes, sek-1 and skn-1 genes of the MAPK pathway, and sod-3, ctl-1, gst-4, and other antioxidant genes .
Pharmacokinetics
GPC is a major glycerophospholipid in eukaryotic cellular membranes . It is synthesized through two different pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the PEMT pathway . The CDP-choline pathway involves the phosphorylation of choline by choline kinase, while the PEMT pathway involves the sequential methylation of glycerophosphoethanolamine . The PEMT pathway contributes to about 30% of hepatic GPC .
Result of Action
The molecular and cellular effects of GPC’s action are diverse. It participates in central processes, including cell proliferation and survival . GPC can also control actin dynamics in several cell systems by regulating Rho GTPases . Moreover, it has been shown to have an anti-aging effect in certain organisms .
Action Environment
Environmental factors can influence GPC’s action, efficacy, and stability. For instance, GPC can relieve symptoms related to aging in organisms . .
Safety and Hazards
将来の方向性
Aberrant choline metabolism is a hallmark of oncogenesis and cancer progression, characterized by increased phosphocholine, glycerophosphocholine, and total-choline-containing compounds . The future of GPC research may focus on its role in cancer biology and its detection using magnetic resonance spectroscopy applications .
特性
IUPAC Name |
2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOQUVVVLNYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563-24-6 | |
| Record name | Glycerophosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



